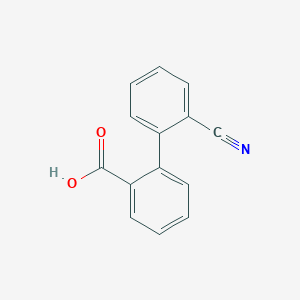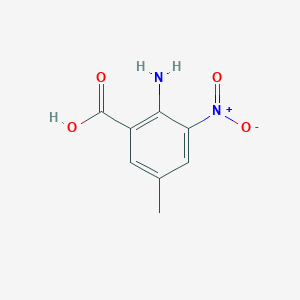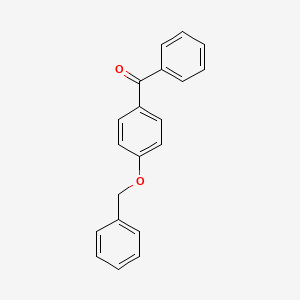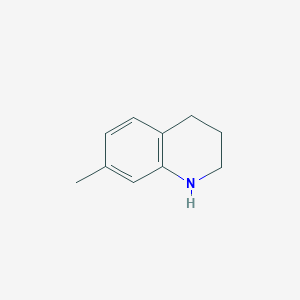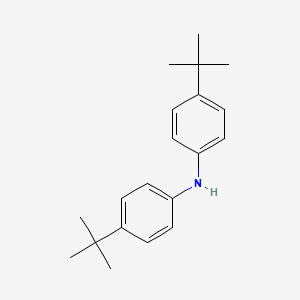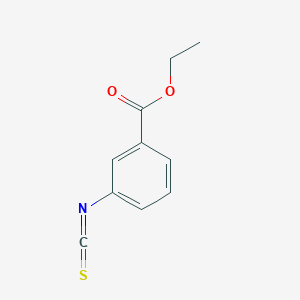
3-Ethoxycarbonylphenyl isothiocyanate
概述
描述
3-Ethoxycarbonylphenyl isothiocyanate is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is a derivative of phenyl isothiocyanate, characterized by the presence of an ethoxycarbonyl group attached to the phenyl ring. This compound is primarily used in proteomics research and has significant applications in synthetic chemistry and biological studies .
作用机制
Target of Action
Isothiocyanates, including 3-Ethoxycarbonylphenyl isothiocyanate, are known to interact with a variety of targets within cells. They exhibit high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . Isothiocyanates have been shown to inhibit the activation of the survival signaling molecules Akt and NFκB .
Mode of Action
The interaction of isothiocyanates with their targets leads to a variety of changes within the cell. They inhibit the activation of Akt and NFκB, which are key players in cell survival signaling pathways . This inhibition can lead to the induction of cell cycle arrest and apoptosis .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They induce the production of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and affect heat shock proteins . They also inhibit angiogenesis and metastasis .
Pharmacokinetics
Isothiocyanates in general are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The result of the action of isothiocyanates includes the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis and metastasis, and modulation of gene expression . These effects contribute to their chemoprotective and anticancer properties .
生化分析
Biochemical Properties
3-Ethoxycarbonylphenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit cytochrome P450 enzymes, which are involved in the activation of carcinogens . Additionally, this compound can induce the expression of phase II detoxification enzymes such as glutathione S-transferases, which help in detoxifying harmful substances . These interactions highlight the compound’s potential in chemoprevention and therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression . For example, it can inhibit the Akt/NFκB pathway, leading to reduced cell survival and increased oxidative stress . Furthermore, this compound can affect cellular metabolism by depleting glutathione levels, thereby increasing reactive oxygen species (ROS) production . These cellular effects contribute to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to cysteine residues in proteins, leading to the formation of thiourea derivatives . This binding can result in the inhibition of enzyme activity, such as the suppression of cytochrome P450 enzymes . Additionally, this compound can induce changes in gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant and detoxification genes . These molecular interactions underpin the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that isothiocyanates, including this compound, can degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert chemopreventive effects by inhibiting carcinogen activation and inducing detoxification enzymes . At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway helps in the detoxification and elimination of the compound from the body. Additionally, this compound can modulate metabolic flux by affecting the levels of various metabolites, including those involved in antioxidant defense . Understanding these metabolic pathways is essential for evaluating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions influence the compound’s localization and biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenyl isothiocyanate typically involves the reaction of 3-ethoxycarbonylphenylamine with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable methods such as the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This method is advantageous due to its efficiency and the ability to produce high yields of the desired isothiocyanate.
化学反应分析
Types of Reactions: 3-Ethoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: It can hydrolyze under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate these reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products:
Thioureas: Formed from the reaction with amines.
Heterocycles: Formed from cycloaddition reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
科学研究应用
3-Ethoxycarbonylphenyl isothiocyanate has diverse applications in scientific research:
相似化合物的比较
Phenyl Isothiocyanate: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
4-Methoxyphenyl Isothiocyanate: Contains a methoxy group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
Benzyl Isothiocyanate: Contains a benzyl group, which affects its reactivity and biological properties.
Uniqueness: 3-Ethoxycarbonylphenyl isothiocyanate is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in synthetic chemistry and biological research .
属性
IUPAC Name |
ethyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)11-7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHONYMFRSKTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334382 | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-84-6 | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3137-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3137-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

